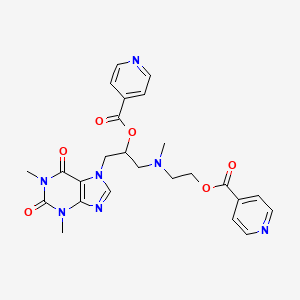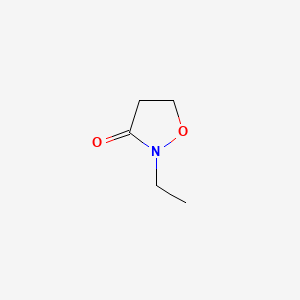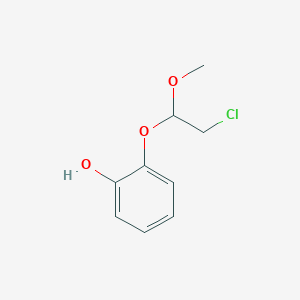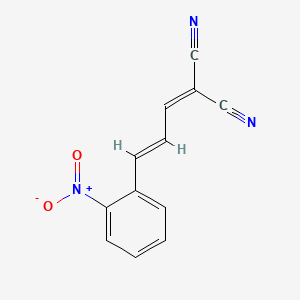
(2-Nitrocinnamylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrocinnamylidene)malononitrile is an organic compound known for its unique chemical structure and reactivity. It is a derivative of malononitrile, which is a valuable building block in organic synthesis. The compound is characterized by the presence of a nitro group, a cinnamylidene moiety, and two cyano groups, making it highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrocinnamylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as hydrotalcites can be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: (2-Nitrocinnamylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as amino, nitroso, and thiol-substituted compounds .
Aplicaciones Científicas De Investigación
(2-Nitrocinnamylidene)malononitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Nitrocinnamylidene)malononitrile involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the nitro and cyano groups, which can participate in electron transfer and nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids .
Comparación Con Compuestos Similares
Malononitrile: A simpler analog without the nitro and cinnamylidene groups.
Benzylidenemalononitrile: Similar structure but lacks the nitro group.
Cinnamylidenemalononitrile: Similar structure but lacks the nitro group.
Uniqueness: (2-Nitrocinnamylidene)malononitrile is unique due to the presence of both the nitro and cinnamylidene groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
41122-42-3 |
|---|---|
Fórmula molecular |
C12H7N3O2 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-10(9-14)4-3-6-11-5-1-2-7-12(11)15(16)17/h1-7H/b6-3+ |
Clave InChI |
KWNBVBVINZVSFN-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C=C(C#N)C#N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
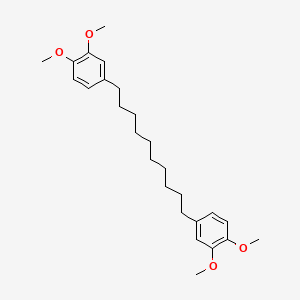
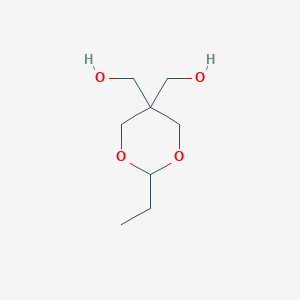
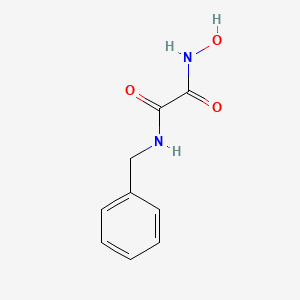

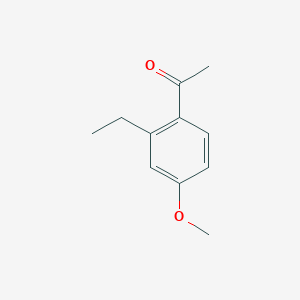
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
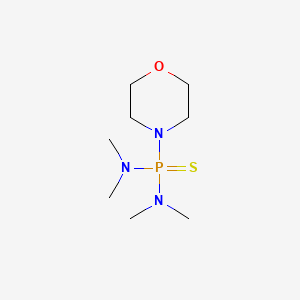
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
